(2,2,2-Trimethoxyethyl)benzene
Overview
Description
(2,2,2-Trimethoxyethyl)benzene, also known as Benzene, (2,2,2-trimethoxyethyl)-, is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is characterized by a benzene ring substituted with a 2,2,2-trimethoxyethyl group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Scientific Research Applications
(2,2,2-Trimethoxyethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Safety and Hazards
Mechanism of Action
Mode of Action
Benzene derivatives generally undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . It’s plausible that (2,2,2-Trimethoxyethyl)benzene may follow a similar mechanism.
Biochemical Pathways
Benzene and its derivatives are known to interact with various metabolic pathways . These interactions can lead to changes in the expression of genes and proteins, potentially affecting cellular functions .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
Benzene and its derivatives can have various effects on cells, including changes in gene expression and protein function
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, temperature, and pH can affect the compound’s stability and reactivity . Additionally, the compound’s effects could be influenced by the specific biological environment in which it is present.
Biochemical Analysis
Biochemical Properties
(2,2,2-Trimethoxyethyl)benzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with other biomolecules such as transport proteins, influencing their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell signaling, and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on cellular function . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the impact of the compound becomes significant only above a certain concentration. Additionally, high doses of this compound can lead to adverse effects such as oxidative stress and inflammation.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of this compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The interaction of this compound with these enzymes can influence metabolic flux and the levels of various metabolites in the body. Additionally, this compound can affect the activity of cofactors involved in these metabolic pathways, further modulating its biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity, as its concentration in different cellular regions can affect its interactions with enzymes and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trimethoxyethyl)benzene typically involves the reaction of benzene with 2,2,2-trimethoxyethanol in the presence of a strong acid catalyst. One common method includes the use of pyridinium p-toluenesulfonate in tetrahydrofuran at 70°C for 3 hours . The reaction mixture is then treated with hydrochloric acid in dichloromethane and water, followed by purification through chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (2,2,2-Trimethoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed in electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of bromobenzene or nitrobenzene derivatives
Comparison with Similar Compounds
(2,2-Dimethoxyethyl)benzene: Similar structure but with two methoxy groups instead of three.
(2,2,2-Trimethoxypropyl)benzene: Similar structure with a propyl group instead of an ethyl group.
(2,2,2-Trimethoxyethyl)phenol: Similar structure with a hydroxyl group on the benzene ring.
Uniqueness: (2,2,2-Trimethoxyethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methoxy groups enhances its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions compared to its analogs .
Properties
IUPAC Name |
2,2,2-trimethoxyethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-12-11(13-2,14-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUBBACPXXDRBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510359 | |
Record name | (2,2,2-Trimethoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4369-00-0 | |
Record name | (2,2,2-Trimethoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2,2-trimethoxyethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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